molecular formula C11H16O B14218770 1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane CAS No. 832743-85-8

1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane

Cat. No.: B14218770
CAS No.: 832743-85-8
M. Wt: 164.24 g/mol
InChI Key: WQLKBDYONDVHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2,3-dimethylidene-9-oxabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes an oxygen atom integrated into the bicyclic framework

Preparation Methods

The synthesis of 1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane typically involves multiple steps starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, cycloocta-1,5-diene can be used as a starting material, which undergoes a series of reactions including bromination and dehydrohalogenation to form the desired bicyclic structure . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced bicyclic compounds.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the bicyclic structure, forming halogenated derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to interfere with cellular processes such as DNA replication and repair. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

1-Methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane can be compared with other similar bicyclic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxygen atom, which confer distinct chemical and biological properties.

Properties

CAS No.

832743-85-8

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-methyl-2,3-dimethylidene-9-oxabicyclo[3.3.1]nonane

InChI

InChI=1S/C11H16O/c1-8-7-10-5-4-6-11(3,12-10)9(8)2/h10H,1-2,4-7H2,3H3

InChI Key

WQLKBDYONDVHMZ-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(O1)CC(=C)C2=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.